molecular formula C18H19ClN2O B14544332 2-Chloro-7-[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole CAS No. 61822-13-7

2-Chloro-7-[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole

Cat. No.: B14544332
CAS No.: 61822-13-7
M. Wt: 314.8 g/mol
InChI Key: LNSVBZSZZPVRJZ-UHFFFAOYSA-N
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Description

2-Chloro-7-[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole is a synthetic organic compound that features a carbazole core substituted with a chloro group and a pyrrolidinyl ethoxy side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole typically involves multiple stepsThe reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Chloro-7-[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-7-[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the compound’s binding affinity to certain proteins, while the carbazole core can interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application being investigated .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)benzoic acid hydrochloride
  • 2-chloro-6-[2-(pyrrolidin-1-yl)ethoxy]pyridine
  • 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline

Uniqueness

2-Chloro-7-[2-(pyrrolidin-1-YL)ethoxy]-9H-carbazole is unique due to its specific substitution pattern on the carbazole core, which can confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for various research and industrial applications .

Properties

CAS No.

61822-13-7

Molecular Formula

C18H19ClN2O

Molecular Weight

314.8 g/mol

IUPAC Name

2-chloro-7-(2-pyrrolidin-1-ylethoxy)-9H-carbazole

InChI

InChI=1S/C18H19ClN2O/c19-13-3-5-15-16-6-4-14(12-18(16)20-17(15)11-13)22-10-9-21-7-1-2-8-21/h3-6,11-12,20H,1-2,7-10H2

InChI Key

LNSVBZSZZPVRJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)Cl

Origin of Product

United States

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